5-chloro-6-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]-3-methyl-1,3-benzoxazol-2(3H)-one
Description
5-chloro-6-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]-3-methyl-1,3-benzoxazol-2(3H)-one is a fascinating compound, noted for its unique molecular structure and versatility across various scientific fields. This compound features a complex arrangement of functional groups, including a chloro group, sulfonyl group, and a benzoxazole core, making it an intriguing subject for chemical and pharmaceutical research.
Properties
IUPAC Name |
5-chloro-6-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-3-methyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O6S/c1-21-14-8-13(20)18(9-15(14)28-19(21)23)29(24,25)22-5-4-11-6-16(26-2)17(27-3)7-12(11)10-22/h6-9H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUBYLVKRWEZCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2OC1=O)S(=O)(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]-3-methyl-1,3-benzoxazol-2(3H)-one typically involves a multi-step process. Starting from commercially available raw materials, the initial step often includes the formation of the benzoxazole ring through cyclization reactions. This is followed by chlorination and the subsequent introduction of the sulfonyl group via sulfonation reactions. Each step requires specific catalysts and solvents under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production process must be optimized for cost efficiency and scalability. This involves using continuous flow reactors, which allow for better temperature control and faster reaction times. Catalysts such as palladium or platinum on carbon are used to enhance reaction rates, and high-pressure systems ensure complete conversion of starting materials.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: : It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction can be carried out using reducing agents like lithium aluminium hydride.
Substitution: : Nucleophilic substitution reactions are common, especially involving the chloro group.
Common Reagents and Conditions
Oxidation: : Reactions are typically carried out in acidic or neutral media at elevated temperatures.
Reduction: : Reduction processes usually require anhydrous conditions to prevent hydrolysis of reactive intermediates.
Substitution: : Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are often used to facilitate these reactions.
Major Products
Major products formed from these reactions include oxidized or reduced derivatives, as well as substituted compounds where functional groups have replaced the chloro moiety.
Scientific Research Applications
The compound has diverse applications across multiple fields:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: : Investigated for its potential therapeutic effects, particularly in targeting certain enzymes and receptors.
Industry: : Applied in the manufacturing of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 5-chloro-6-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]-3-methyl-1,3-benzoxazol-2(3H)-one exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. It can modulate biochemical pathways by binding to active sites or altering the structure of target proteins, leading to changes in their activity. This compound's precise mechanism of action can vary depending on the specific biological context.
Comparison with Similar Compounds
Compared to other similar compounds, 5-chloro-6-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]-3-methyl-1,3-benzoxazol-2(3H)-one stands out due to its unique combination of functional groups, which confer specific reactivity and binding characteristics. Similar compounds include:
5-chloro-1,3-benzoxazol-2(3H)-one
6-methyl-1,3-benzoxazol-2(3H)-one
6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl derivatives
There you go! Hopefully, this detailed overview does the trick. Let me know if there's anything you’d like to explore further!
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
